Cas no 872-50-4 (N-Methylpyrrolidone)

N-Methylpyrrolidon (NMP) ist ein hochwertiges, polares aprotisches Lösungsmittel mit ausgezeichneter Löslichkeit für eine Vielzahl von organischen und anorganischen Verbindungen. Seine chemische Stabilität, hohe Siedetemperatur (202 °C) und niedrige Viskosität machen es ideal für Anwendungen in der Elektronikindustrie, Pharmazie und Polymerherstellung. NMP zeichnet sich durch seine hervorragende Lösemittelwirkung für Harze, Kunststoffe und Beschichtungen aus, bei gleichzeitig geringer Flüchtigkeit. Aufgrund seiner guten Biokompatibilität wird es auch in der Synthese von Wirkstoffen eingesetzt. Die hohe Reinheit und konsistente Qualität gewährleisten reproduzierbare Ergebnisse in industriellen Prozessen.
N-Methylpyrrolidone structure
N-Methylpyrrolidone structure
Product Name:N-Methylpyrrolidone
CAS-Nr.:872-50-4
MF:C5H9NO
MW:99.1310613155365
MDL:MFCD00003193
CID:40118
PubChem ID:24859389
Update Time:2025-07-21

N-Methylpyrrolidone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Methyl-2-pyrrolidinone
    • 1-methyl-2-pyrrolidone
    • NMP
    • N-Methylpyrrolidone
    • N-Methylbutyrolactam
    • N-Methyl-2-pyrrolidone
    • 1-Methyl-2-pyrrolidone (Low water content)
    • 1-Methyl-2-pyrrolidinone (NMP)
    • M-PYROL
    • 1-Methyl-2-pyrrolidi
    • 1-METHYL-2-PYRROLIDONE, EL
    • 1,6-Dihydro-N-methyl-6-oxonicotinamide
    • 1-methyl-2-oxo-pyrrolidine
    • 1-methylpyrrolidin-2-one
    • N-methyl-2-pyridone-5-carboxamide
    • n-methyl-2-pyrrolidinone
    • n-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    • N-methyl-pyrrolidin-2-one
    • N-methyl-pyrrolidinone
    • 1-Methyl-2-pyrrolidinone (Low water content)
    • NMP (Low water content)
    • N-Methyl pyrrolidone
    • Methylpyrrolidone
    • N-Methylpyrrolidinone
    • 1-Methylpyrrolidone
    • 1-Methylpyrrolidinone
    • 2-Pyrrolidinone, 1-methyl-
    • n-methyl-pyrrolidone
    • 1-Methylazacyclopentan-2-one
    • 1-Methyl-5-pyrrolidinone
    • N-methylpyrrolidin-2-one
    • N-Methyl-gamma-butyrolactam
    • N-methyl pyrrolidinone
    • Methyl-2-pyrrolidinone
    • 1-methyl-2-pyrrolidon
    • Methylpyrrol
    • N-Methy-2-pyrrolidone
    • 1-Methyl-2-pyrrolidinone (ACI)
    • 2-Pyrrolidone, 1-methyl- (3CI)
    • AgsolEx 1
    • EKOS 1
    • LA 8E
    • M 0418
    • Microposit 2001
    • N 0131
    • N-Methyl-2-ketopyrrolidine
    • N-Methyl-α-pyrrolidinone
    • N-Methyl-α-pyrrolidone
    • N-Methyl-γ-butyrolactam
    • N-Methylpyrrolidine-2-one
    • NMP 1165
    • NSC 4594
    • Pharmasolve
    • Pyrol M
    • SL 1332
    • MDL: MFCD00003193
    • Inchi: 1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
    • InChI-Schlüssel: SECXISVLQFMRJM-UHFFFAOYSA-N
    • Lächelt: O=C1CCCN1C
    • BRN: 106420

Berechnete Eigenschaften

  • Genaue Masse: 99.06840
  • Monoisotopenmasse: 99.068414
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 90.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: -0.5
  • Topologische Polaroberfläche: 20.3

Experimentelle Eigenschaften

  • Farbe/Form: Farblose transparente ölige Flüssigkeit mit leichtem Geruch von Amin.
  • Dichte: 1.028 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −24 °C (lit.)
  • Siedepunkt: 202 °C(lit.)
    81-82 °C/10 mmHg(lit.)
  • Flammpunkt: Grad Fahrenheit:195.8°F
    Grad Celsius:91°C
  • Brechungsindex: n20/D 1.47(lit.)
  • PH: 8.5-10.0 (100g/l, H2O, 20℃)
  • Löslichkeit: ethanol: miscible0.1ML/mL, clear, colorless (10%, v/v)
  • Wasserteilungskoeffizient: >=10 g/100 mL at 20 ºC
  • Stabilität/Haltbarkeit: Stable, but decomposes upon exposure to light. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, bases.
  • PSA: 20.31000
  • LogP: 0.17650
  • Merck: 6117
  • Dampfdruck: 0.29 mmHg ( 20 °C)
    0.99 mmHg ( 40 °C)
  • Sensibilität: Hygroscopic
  • λ max: 283(MeOH)(lit.)
  • Löslichkeit: Es ist leicht löslich in Wasser, Ethanol, Ether, Aceton, Ethylacetat, Chloroform und Benzol und kann die meisten organischen und anorganischen Verbindungen, polaren Gasen, natürlichen und synthetischen Polymerverbindungen auflösen.

N-Methylpyrrolidone Sicherheitsinformationen

  • Symbol: GHS07 GHS08
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H315,H319,H335,H360
  • Warnhinweis: P201,P261,P305+P351+P338,P308+P313
  • Transportnummer gefährlicher Stoffe:UN 1268 3/PG 3
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 61-36/37/38
  • Sicherheitshinweise: S41
  • FLUKA MARKE F CODES:3-8-10
  • RTECS:UY5790000
  • Identifizierung gefährlicher Stoffe: Xi
  • TSCA:Y
  • Explosionsgrenze:1.3-9.5%(V)
  • Risikophrasen:R36/38
  • Lagerzustand:2-8°C

N-Methylpyrrolidone Zolldaten

  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

N-Methylpyrrolidone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
S e l l e c k ZHONG GUO
S6282-25ul
1-Methyl-2-pyrrolidone
872-50-4 99.98%
25ul
¥794.67 2023-09-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725510023- 500ml(玻瓶)
N-Methylpyrrolidone
872-50-4
500ml
¥ 52.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725510223- 500ml(玻瓶)
N-Methylpyrrolidone
872-50-4 99%
500ml
¥ 52.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725510200- 5L(塑桶)
N-Methylpyrrolidone
872-50-4 99%
5l
¥ 411.8 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725512223- 500ml(玻瓶)
N-Methylpyrrolidone
872-50-4
500ml
¥ 129.4 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0725512205- 4L(玻瓶)
N-Methylpyrrolidone
872-50-4
4l
¥ 705.9 2021-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M103247-5ml
N-Methylpyrrolidone
872-50-4 standard for GC,≥99.9%(GC)
5ml
¥44.90 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
38986-1L
1-Methyl-2-pyrrolidinone, HPLC Grade, 99.5%
872-50-4 99.5%
1L
¥2589.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
38986-4L
1-Methyl-2-pyrrolidinone, HPLC Grade, 99.5%
872-50-4 99.5%
4L
¥6677.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
38986-*4x1L
1-Methyl-2-pyrrolidinone, HPLC Grade, 99.5%
872-50-4 99.5%
*4x1L
¥9657.00 2023-04-13

N-Methylpyrrolidone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane
Referenz
An alternative efficient method for transformation of thiocarbonyl to carbonyl group using trifluoroacetic anhydride
Masuda, Ryoichi; et al, Tetrahedron Letters, 1991, 32(9), 1195-8

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Indium Solvents: Water
Referenz
Indium-mediated reductive dehalogenation of α-halo carbonyl compounds in water
Park, Leeyoung; et al, Perkin 1, 2000, (24), 4462-4463

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  24 h, rt
Referenz
Asymmetric synthesis and evaluation of α-quaternary chiral lactam derivatives as novel anticancer agents
Lee, Hwanhyuk; et al, Archives of Pharmacal Research, 2014, 37(10), 1264-1270

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Manganese ,  Sodium ,  Cobalt ,  Copper ,  Phosphoric acid Solvents: Water
Referenz
Process for the preparation of N-substituted 2-pyrrolidones with additional product recovery from the distillation residues.
, European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Silver acetate Solvents: Tetrahydrofuran ;  4 h, rt
Referenz
Vinyl-λ3-iodanes act as efficient sulfur atom acceptors: vinylic SN2-based strategy for conversion of tertiary thioamides to amides
Ochiai, Masahito; et al, Chemical Communications (Cambridge, 2002, (23), 2802-2803

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Vanadate(6-), nona-μ-oxotrioxo(pentadeca-μ-oxononaoxononamolybdate)[μ12-[phospha… Solvents: Acetonitrile ;  5 h, 1 atm, 90 °C
Referenz
Phosphovanadomolybdic acid catalyzed desulfurization-oxygenation of secondary and tertiary thioamides into amides using molecular oxygen as the terminal oxidant
Xu, Ning; et al, New Journal of Chemistry, 2016, 40(6), 4865-4869

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Referenz
Facile conversion of thioamides into amides
Kochhar, Kanwarpal S.; et al, Tetrahedron Letters, 1983, 24(13), 1323-6

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Ruthenium Solvents: Water
Referenz
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; et al, Journal of the Chemical Society, 1993, (14), 1611-15

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Toluene ,  Water
Referenz
Properties of sodium bis(2-methoxyethoxy)aluminum hydride IV. Reduction of oximes, amides, lactams, imides, and nitriles
Cerny, Miloslav; et al, Collection of Czechoslovak Chemical Communications, 1969, 34(3), 1033-41

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold Solvents: Water ;  24 h, 80 °C
Referenz
Supported Gold Nanoparticles for Efficient α-Oxygenation of Secondary and Tertiary Amines into Amides
Jin, Xiongjie; et al, Angewandte Chemie, 2016, 55(25), 7212-7217

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Gold ,  Silica Solvents: 1,4-Dioxane ,  Water ;  1 min, rt; rt → 100 °C; 3.5 h, 100 °C
Referenz
Aerobic Oxidation of Cyclic Amines to Lactams Catalyzed by Ceria-Supported Nanogold
Dairo, Taiwo O.; et al, Catalysis Letters, 2016, 146(11), 2278-2291

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 24 h, 120 °C
1.3 Reagents: Ammonium chloride
Referenz
Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates
Banerjee, Amit; et al, Synthesis, 2023, 55(2), 315-332

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) ,  Methylsilanediol homopolymer Catalysts: Copper ,  Formaldehyde, polymer with 1,3,5-benzenetriol and 1,3,5-triazine-2,4,6-triamine Solvents: Acetonitrile ;  12 h, 80 °C
Referenz
Triazinetriamine-derived porous organic polymer-supported copper nanoparticles (Cu-NPs@TzTa-POP): an efficient catalyst for the synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea
Haque, Najirul; et al, New Journal of Chemistry, 2020, 44(36), 15446-15458

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Chromia ,  Copper
1.2 Reagents: Water
Referenz
Preparation of pyrrolidone and N-alkylpyrrolidones from copper-metal oxide-catalyzed cyclization of 1,4-dicarboxylic acids and their anhydrides
, Germany, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Chloroform
Referenz
Efficient synthesis of N-substituted lactams from (N-arylsulfonyloxy)amines and cyclic ketones
Hoffman, Robert V.; et al, Tetrahedron Letters, 1989, 30(32), 4207-10

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Silanol, trimethyl-, titanium(4+) salt Solvents: 1803415-30-6 ;  1 h, 120 °C
Referenz
Hexaalkylguanidinium salts as ionic liquids-applications in titanium and aluminum alcoholate assisted synthesis
Arkhipova, Maria; et al, RSC Advances, 2014, 4(99), 56506-56517

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: 6-Aminohexanoic acid Solvents: 1,2-Dichloroethane
Referenz
Titanium tetraisopropoxide-mediated lactamizations
Mader, Mary; et al, Tetrahedron Letters, 1988, 29(25), 3049-52

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Sodium cyanoborohydride ;  1 - 2 d, rt
Referenz
Sodium tris(trifluoroacetoxy)-borohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium cyanoborohydride Solvents: Trifluoroacetic acid
Referenz
N-Methylation of amides and related compounds by reduction of methylols
Basha, Anwer; et al, Synthetic Communications, 1977, 7(8), 549-52

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Polyethylene glycol Solvents: Toluene
Referenz
N-alkylation of amides, imides, and lactams under phase-transfer catalysis
Cen, Junda; et al, Zhongguo Yiyao Gongye Zazhi, 1990, 21(5), 218-20

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Dimethyl carbonate Catalysts: Hexadecyltrimethylammonium bromide
Referenz
Scope of the N-alkylation of amides and the C-alkylation of malonates by methyl formate and dimethyl carbonate
Ben Taleb, A.; et al, Journal of Molecular Catalysis, 1993, 84(2),

N-Methylpyrrolidone Raw materials

N-Methylpyrrolidone Preparation Products

N-Methylpyrrolidone Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:872-50-4)N-Methylpyrrolidone
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:872-50-4)N-Methyl-2-pyrrolidone
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:872-50-4)N-Methyl-2-pyrrolidone
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:872-50-4)
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N-Methylpyrrolidone Spektrogramm

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Weitere Informationen zu N-Methylpyrrolidone

N-Methylpyrrolidone (872-50-4) in Pharmaceutical Applications: Solvent and Drug Delivery Innovations

N-Methylpyrrolidone (NMP), with the CAS number 872-50-4, is a versatile solvent widely used in the pharmaceutical industry. Its unique properties, such as high polarity, low volatility, and excellent solubility for a broad range of compounds, make it an ideal candidate for drug formulation and delivery systems. Researchers are increasingly focusing on NMP's role in enhancing the bioavailability of poorly water-soluble drugs, a critical challenge in modern medicine. Studies have shown that NMP can improve the dissolution rates of active pharmaceutical ingredients (APIs), thereby increasing their therapeutic efficacy. Additionally, its compatibility with various polymers makes it valuable in designing controlled-release formulations, addressing patient compliance issues.

Safety and Regulatory Considerations for N-Methylpyrrolidone (872-50-4) in Drug Development

The use of N-Methylpyrrolidone (872-50-4) in pharmaceuticals necessitates rigorous safety evaluations. Regulatory agencies like the FDA and EMA have set guidelines for residual solvent limits in final drug products, emphasizing the need for precise quantification and control. Recent advancements in analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), enable accurate detection of NMP traces, ensuring compliance with international standards. Toxicological studies highlight the importance of minimizing exposure, particularly in chronic drug therapies, prompting the development of greener alternatives. However, NMP remains indispensable in specific applications due to its unmatched solvent capabilities, driving ongoing research into safer handling protocols.

N-Methylpyrrolidone (872-50-4) in Biomedical Research and Drug Discovery

Beyond formulation, 872-50-4 plays a pivotal role in biomedical research, particularly in high-throughput screening and compound libraries. Its ability to dissolve diverse chemical structures accelerates the identification of novel drug candidates. In proteomics and genomics, NMP is employed as a stabilizer for sensitive biomolecules, ensuring accurate experimental outcomes. The solvent's role in cryopreservation and tissue engineering further underscores its multidisciplinary utility. With the rise of personalized medicine, NMP's adaptability in tailoring drug-carrier systems for targeted therapies is gaining traction, aligning with the demand for precision healthcare solutions.

As sustainability becomes a priority, the pharmaceutical industry is exploring eco-friendly substitutes for N-Methylpyrrolidone (872-50-4). Ionic liquids and deep eutectic solvents (DES) are emerging as potential replacements, though challenges in scalability and cost persist. Meanwhile, advancements in solvent recovery technologies aim to reduce NMP's environmental footprint. Future trends indicate a hybrid approach, combining NMP's efficiency with green chemistry principles, to meet both regulatory and ecological demands. Innovations like continuous manufacturing and microfluidic drug synthesis may further optimize NMP usage, ensuring its relevance in next-generation therapeutics.

Clinical Implications of N-Methylpyrrolidone (872-50-4) in Drug Therapies

The clinical impact of 872-50-4 is evident in its widespread use in topical and transdermal drug delivery systems. NMP enhances skin permeability, facilitating the absorption of APIs in treatments for dermatological conditions and chronic pain. Recent clinical trials have validated its efficacy in improving drug stability and patient outcomes, particularly in oncology and neurology. However, long-term safety data remain a focus, with pharmacovigilance programs monitoring adverse effects. Collaborative efforts between academia and industry are essential to harness NMP's full potential while mitigating risks, ultimately benefiting global healthcare systems.

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:872-50-4)N-Methylpyrrolidone
A1204137
Reinheit:99%
Menge:4l
Preis ($):169.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:872-50-4)N-Methyl-2-pyrrolidone
LE18409;LE6033;LE5648472
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung
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